Cas no 863421-71-0 ((Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-hydroxyphenyl)prop-2-enamide)

(Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-hydroxyphenyl)prop-2-enamide Chemical and Physical Properties
Names and Identifiers
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- (Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-hydroxyphenyl)prop-2-enamide
- 863421-71-0
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- Inchi: 1S/C18H14N2O4/c19-11-13(9-12-1-4-15(21)5-2-12)18(22)20-14-3-6-16-17(10-14)24-8-7-23-16/h1-6,9-10,21H,7-8H2,(H,20,22)/b13-9-
- InChI Key: LPVSBISASCDJJB-LCYFTJDESA-N
- SMILES: O1CCOC2C=CC(=CC1=2)NC(/C(/C#N)=C\C1C=CC(=CC=1)O)=O
Computed Properties
- Exact Mass: 322.09535693g/mol
- Monoisotopic Mass: 322.09535693g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 24
- Rotatable Bond Count: 3
- Complexity: 530
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3
- Topological Polar Surface Area: 91.6Ų
(Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-hydroxyphenyl)prop-2-enamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-26593030-0.05g |
2-cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-hydroxyphenyl)prop-2-enamide |
863421-71-0 | 95.0% | 0.05g |
$246.0 | 2025-03-20 |
(Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-hydroxyphenyl)prop-2-enamide Related Literature
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Eli Sutter,Juan Carlos Idrobo,Peter Sutter J. Mater. Chem. C, 2020,8, 11555-11562
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Svenja Winzen,Max Bernhardt,David Schaeffel,Amelie Koch,Michael Kappl,Kaloian Koynov,Katharina Landfester,Anja Kroeger Soft Matter, 2013,9, 5883-5890
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3. Stabilization and compressive strain effect of AuCu core on Pt shell for oxygen reduction reaction†Jinhua Yang,Xiaojun Chen,Xianfeng Yang,Jackie Y. Ying Energy Environ. Sci., 2012,5, 8976-8981
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Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
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Joseph F. Parker,Christopher N. Chervin,Eric S. Nelson,Debra R. Rolison,Jeffrey W. Long Energy Environ. Sci., 2014,7, 1117-1124
Additional information on (Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-hydroxyphenyl)prop-2-enamide
Introduction to (Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-hydroxyphenyl)prop-2-enamide and Its Significance in Modern Chemical Biology
Chemical biology has witnessed remarkable advancements in recent years, with a particular focus on the development of novel compounds that exhibit promising biological activities. Among these, (Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-hydroxyphenyl)prop-2-enamide, with the CAS number 863421-71-0, has emerged as a compound of significant interest. This compound belongs to a class of molecules that integrate structural features from various pharmacophores, making it a versatile candidate for further investigation in drug discovery and therapeutic applications.
The structural framework of (Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-hydroxyphenyl)prop-2-enamide is intriguing and warrants detailed exploration. The presence of a cyano group at the 2-position and a hydroxyl group at the 4-position of the phenyl ring introduces potential sites for interaction with biological targets. Additionally, the dihydrobenzodioxin moiety contributes to the molecule's complexity and may play a crucial role in its biological activity. This unique combination of functional groups makes it an attractive scaffold for medicinal chemists seeking to develop novel therapeutics.
Recent studies have highlighted the importance of benzodioxin derivatives in chemical biology. These compounds have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The benzodioxin scaffold is particularly notable for its ability to interact with various enzymes and receptors, making it a valuable starting point for structure-activity relationship (SAR) studies. In this context, (Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-hydroxyphenyl)prop-2-enamide represents a promising candidate for further exploration.
The synthesis of (Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-hydroxyphenyl)prop-2-enamide involves multiple steps that require precise control over reaction conditions. The introduction of the cyano group and the hydroxyl group necessitates careful selection of reagents and catalysts to ensure high yield and purity. Additionally, the dihydrobenzodioxin core must be synthesized with high regioselectivity to avoid unwanted side products. These synthetic challenges underscore the need for innovative approaches in organic synthesis to facilitate the production of complex molecules like this one.
In terms of biological activity, preliminary studies on (Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-hydroxyphenyl)prop-2-enamide have shown encouraging results. The compound has demonstrated potential as an inhibitor of various enzymes involved in inflammatory pathways. This finding is particularly relevant given the increasing recognition of inflammation as a key factor in numerous diseases. Furthermore, the hydroxyl group at the 4-position may contribute to its ability to interact with cellular receptors, potentially leading to therapeutic effects in conditions such as cancer and neurodegenerative disorders.
The dihydrobenzodioxin moiety is known for its ability to modulate biological processes by interacting with specific targets. In particular, this scaffold has been implicated in the regulation of neurotransmitter systems and immune responses. The presence of this moiety in (Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-hydroxyphenyl)prop-2-enamide suggests that it may have similar effects on these systems. This hypothesis is supported by recent research demonstrating that benzodioxin derivatives can influence neurotransmitter release and receptor function.
The cyano group at the 2-position of the molecule adds another layer of complexity and potential biological activity. Cyano-substituted compounds are known for their ability to act as probes in biochemical pathways due to their reactivity with nucleophiles. In this context, the cyano group in (Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-hydroxyphenyl)prop-2-enamide may serve as a site for interaction with biological targets or participate in post-synthetic modifications that enhance its bioactivity.
The hydroxyl group at the 4-position of the phenyl ring is another critical feature that may contribute to the compound's biological activity. Hydroxyl-substituted aromatic compounds are well-known for their ability to interact with various enzymes and receptors due to their capacity to form hydrogen bonds. In particular, this hydroxyl group may enhance the compound's solubility and bioavailability, making it more effective as a therapeutic agent.
In conclusion, (Z)-2-Cyano-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-(4-hydroxyphenyl)prop-2-enamide, CAS number 863421-71-0, represents a promising compound in chemical biology with significant potential for further investigation. Its unique structural features make it an attractive candidate for drug discovery efforts aimed at developing novel therapeutics for various diseases. Future studies should focus on elucidating its mechanism of action and exploring its potential applications in medicine.
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